1-Benzoyl-2-thio-3-tritylurea
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Overview
Description
1-Benzoyl-2-thio-3-tritylurea is a compound with the molecular formula C27H22N2OS and a molecular weight of 422.55 g/mol. It is an intermediate in the synthesis of various organic compounds and is known for its utility in organic synthesis. This compound is characterized by the presence of a benzoyl group, a thio group, and a trityl group attached to a urea backbone.
Preparation Methods
The synthesis of 1-Benzoyl-2-thio-3-tritylurea typically involves the reaction of benzoyl chloride with tritylthiourea under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Benzoyl-2-thio-3-tritylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl or trityl groups are replaced by other substituents using appropriate nucleophiles under basic or acidic conditions.
Scientific Research Applications
1-Benzoyl-2-thio-3-tritylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-thio-3-tritylurea involves its interaction with specific molecular targets. The compound can form complexes with transition metals, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-Benzoyl-2-thio-3-tritylurea can be compared with other thiourea derivatives such as:
1-Benzoyl-3,3-dialkyl thioureas: These compounds have similar structures but differ in the alkyl groups attached to the thiourea moiety.
N-(2-halophenyl)thioureas: These derivatives have halogen atoms attached to the phenyl ring, which can influence their reactivity and biological activity.
Benzothiazoles: These compounds contain a benzothiazole ring and are known for their diverse biological activities.
This compound stands out due to its unique combination of benzoyl, thio, and trityl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(tritylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2OS/c30-25(21-13-5-1-6-14-21)28-26(31)29-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCESYCIKEBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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